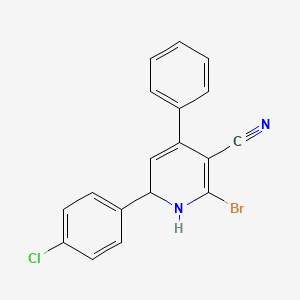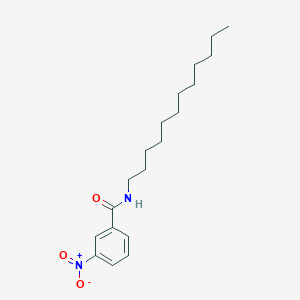
2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 2-(4-chlorophenyl)-3-oxobutanenitrile. This intermediate is then subjected to a cyclization reaction with bromobenzene and ammonium acetate under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Shares similar halogen and aromatic characteristics.
4-Chloro-3-fluorobenzaldehyde: Another halogenated aromatic compound with similar reactivity.
2-Fluoro-4-bromobenzaldehyde: Similar in structure but with different halogen substitutions.
Uniqueness
2-Bromo-6-(4-chlorophenyl)-4-phenyl-1,6-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of bromine, chlorine, and phenyl groups attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
302913-95-7 |
|---|---|
Molekularformel |
C18H12BrClN2 |
Molekulargewicht |
371.7 g/mol |
IUPAC-Name |
6-bromo-2-(4-chlorophenyl)-4-phenyl-1,2-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C18H12BrClN2/c19-18-16(11-21)15(12-4-2-1-3-5-12)10-17(22-18)13-6-8-14(20)9-7-13/h1-10,17,22H |
InChI-Schlüssel |
FEEJGFAYVQNLHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(NC(=C2C#N)Br)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15079250.png)

![1-(3,4-dimethoxyphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B15079278.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079280.png)
![(5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079283.png)
![Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B15079305.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B15079310.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15079313.png)
![4-({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B15079320.png)
![1-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B15079328.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-hydroxyanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B15079331.png)
![(5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079338.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B15079343.png)
![2-(4-Methylpiperazin-1-yl)-1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B15079350.png)
